5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one
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Overview
Description
5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one is a compound of significant interest in the fields of chemistry and pharmacology. This molecule, with its complex structure and diverse functional groups, has shown potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step reaction process involving the following stages:
Synthesis of 3-chloropyridin-4-yl methanol: : The initial step involves the chlorination of pyridine, followed by reduction to form 3-chloropyridin-4-yl methanol.
Formation of the piperidine moiety: : Reacting the 3-chloropyridin-4-yl methanol with piperidine-1-carbonyl chloride under anhydrous conditions facilitates the formation of the piperidine moiety.
Cyclization and final assembly: : The piperidine derivative is then reacted with 4-methoxy-1-methyl-1,2-dihydropyridin-2-one in the presence of a base to complete the cyclization process and form the final compound.
Industrial Production Methods: Industrial production would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to optimize reaction times and yields. It would also ensure high purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : It can undergo oxidation reactions, potentially forming various N-oxide derivatives.
Reduction: : Reduction reactions might target the chloropyridine or the carbonyl groups, leading to corresponding amines or alcohols.
Substitution: : The chlorine atom in the pyridine ring can be replaced by other nucleophiles, forming a variety of substituted derivatives.
Oxidation: : KMnO4, H2O2, or m-CPBA in the presence of a solvent like acetic acid.
Reduction: : LiAlH4, NaBH4, or hydrogenation over Pd/C.
Substitution: : Sodium azide, thiols, or amines in solvents like DMSO or DMF.
Oxidation yields N-oxides.
Reduction gives amines or alcohols.
Substitution leads to various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, particularly in the creation of complex heterocyclic structures.
Biology and Medicine:Pharmacological Studies: : Its unique structure makes it a candidate for drug development, potentially acting on specific receptors or enzymes.
Biological Probes: : It can be used to study biological pathways involving its molecular targets.
Agriculture: : Possible use as a pesticide or herbicide due to its biochemical activity.
Material Science:
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. The piperidine and pyridine moieties facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involve complex biochemical interactions that are subject to ongoing research.
Comparison with Similar Compounds
Uniqueness: This compound is unique due to the combination of its piperidine and pyridine groups, coupled with the methoxy and carbonyl functionalities, which are less commonly found together in similar structures.
List of Similar Compounds:5-(3-Chloropyridin-4-yl)-4-methoxy-1-methylpiperidine
3-Chloropyridin-4-yl-piperidine-1-carboxylate
4-Methoxy-1-methyl-1,2-dihydropyridin-2-one derivatives
By providing a detailed exploration of 5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one, this article aims to highlight its importance and potential in various scientific and industrial applications.
Properties
IUPAC Name |
5-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-22-11-14(17(26-2)9-18(22)24)19(25)23-7-4-13(5-8-23)12-27-16-3-6-21-10-15(16)20/h3,6,9-11,13H,4-5,7-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHVTLGMGSBTSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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